4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs . The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide derivatives in the presence of a cyclizing agent . The reaction conditions often include heating and the use of solvents such as acetic acid or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit key enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir
Uniqueness
4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2S2 |
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Molecular Weight |
225.3 g/mol |
IUPAC Name |
4-methyl-5-thiophen-2-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S2/c1-5-7(6-3-2-4-13-6)14-8(10-5)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
HRNNOKALLFEXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC=CS2 |
Origin of Product |
United States |
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